molecular formula C15H13NO3 B2829134 2-(4-formylphenoxy)-N-phenylacetamide CAS No. 17172-54-2

2-(4-formylphenoxy)-N-phenylacetamide

Cat. No.: B2829134
CAS No.: 17172-54-2
M. Wt: 255.273
InChI Key: WTFBRNOSAWNLFG-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-phenylacetamide is an organic compound characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to an acetamide group

Scientific Research Applications

2-(4-formylphenoxy)-N-phenylacetamide has several scientific research applications:

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Formylphenoxy)benzonitrile”, indicates that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

While specific future directions for “2-(4-formylphenoxy)-N-phenylacetamide” are not available, research in the field of self-healing hydrogels, which can autonomously repair themselves when ruptured or traumatized, is a promising area. These hydrogels are superior in terms of durability and stability due to their capacity to reform their shape, injectability, and stretchability, thereby regaining back the original mechanical property .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide typically involves the condensation of 4-formylphenol with N-phenylacetamide under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both formyl and acetamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-(4-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFBRNOSAWNLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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